

physical and chemical properties of 1,2-Dibromonaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromonaphthalene

Cat. No.: B3416028

[Get Quote](#)

An In-depth Technical Guide to 1,2-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2-Dibromonaphthalene**, catering to the needs of researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a laboratory setting.

Physical and Chemical Properties

1,2-Dibromonaphthalene is a halogenated aromatic hydrocarbon. Its physical and chemical properties are summarized in the tables below.

Table 1: General Properties of 1,2-Dibromonaphthalene

Property	Value	Source
Molecular Formula	$C_{10}H_6Br_2$	[1]
Molecular Weight	285.96 g/mol	[1]
CAS Number	5438-13-1	[1]
Appearance	Crystalline solid	[2]
IUPAC Name	1,2-dibromonaphthalene	[1]

Table 2: Physical Properties of 1,2-Dibromonaphthalene

Property	Value	Source
Melting Point	68 °C	[2]
Boiling Point	341.7 °C at 760 mmHg	[2]
Density	1.834 g/cm ³	[2]
Refractive Index	1.688	[2]
Vapor Pressure	0.000156 mmHg at 25°C	[2]
LogP	4.36480	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1,2-Dibromonaphthalene**.

Mass Spectrometry

The mass spectrum of **1,2-Dibromonaphthalene** is characterized by the presence of isotopic peaks due to the two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak would appear as a cluster of peaks. A reference to a GC-MS spectrum is available on PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A vapor phase IR spectrum for **1,2-Dibromonaphthalene** is available on PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ^{13}C NMR data for **1,2-Dibromonaphthalene** is not readily available in the searched literature, a predicted spectrum can be generated using computational tools. Based on data for related compounds, the aromatic carbons are expected to appear in the range of 120-140 ppm.

Synthesis of 1,2-Dibromonaphthalene

A common method for the synthesis of bromonaphthalenes is the direct bromination of naphthalene. While a specific protocol for **1,2-Dibromonaphthalene** is not detailed in the provided search results, a general procedure can be adapted. One possible route could involve the diazotization of 2-amino-1-naphthalenesulfonic acid, followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 1,2-Dibromonaphthalene (General Approach)

This protocol is a general representation and may require optimization.

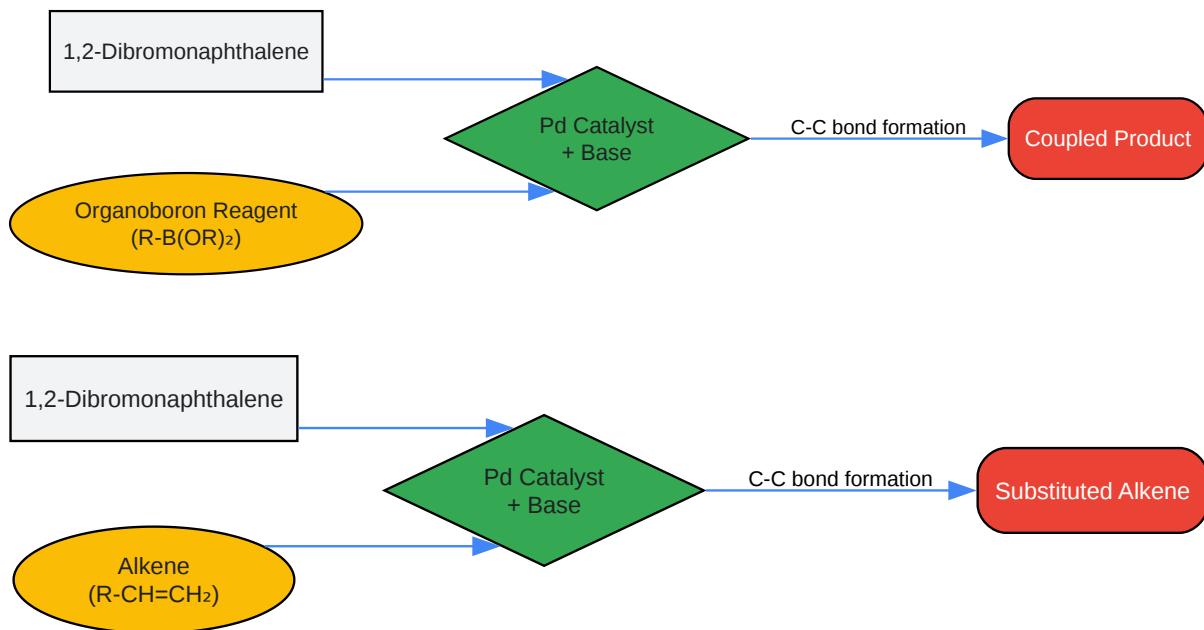
Materials:

- Naphthalene
- Bromine
- A suitable solvent (e.g., carbon tetrachloride or acetic acid)
- Iron filings (catalyst, optional)
- Sodium bisulfite solution
- Sodium hydroxide solution
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Dissolve naphthalene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- If using a catalyst, add a small amount of iron filings.
- Slowly add a stoichiometric amount of bromine from the dropping funnel while stirring the mixture. The reaction is exothermic and may require cooling.
- After the addition is complete, heat the mixture to reflux for a specified time to ensure complete reaction.
- Cool the reaction mixture and wash it with a sodium bisulfite solution to remove any unreacted bromine.
- Neutralize any remaining acid with a dilute sodium hydroxide solution.
- Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- The crude product, which will be a mixture of brominated naphthalenes, can be purified by fractional distillation or column chromatography to isolate **1,2-Dibromonaphthalene**.

[Click to download full resolution via product page](#)


A generalized workflow for the synthesis of **1,2-Dibromonaphthalene**.

Chemical Reactivity

The chemical reactivity of **1,2-Dibromonaphthalene** is primarily dictated by the two bromine atoms attached to the aromatic ring. These C-Br bonds can participate in various cross-coupling reactions, making it a useful building block in organic synthesis.

Suzuki Coupling

The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.^{[3][4][5][6]} **1,2-Dibromonaphthalene** can undergo Suzuki coupling to form C-C bonds, allowing for the synthesis of more complex naphthalene derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dibromonaphthalene | C10H6Br2 | CID 226291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromonaphthalene | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [physical and chemical properties of 1,2-Dibromonaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416028#physical-and-chemical-properties-of-1-2-dibromonaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com